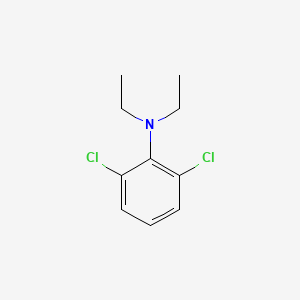

2,6-Dichloro-N,N-diethylbenzenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dichloro-N,N-diethylbenzenamine is a chemical compound that is structurally related to various other substituted benzenamines. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chlorinated benzenamines and diethylamino groups, are discussed. These compounds are of interest due to their potential applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

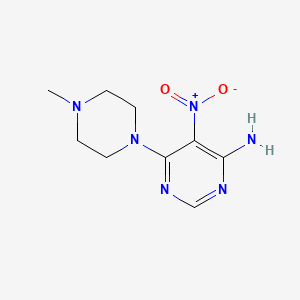

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the study of 2,3,5,6-tetrachloronitrobenzene with secondary amines under high pressure, which resulted in nitro group substitution products along with various dichloro substitution products . This suggests that similar conditions could potentially be applied to synthesize 2,6-Dichloro-N,N-diethylbenzenamine by reacting the appropriate dichloronitrobenzene with diethylamine.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dichloro-N,N-diethylbenzenamine has been determined using techniques such as X-ray diffraction . These studies reveal that small changes in the functional groups attached to the benzenamine core can significantly affect the molecular conformation and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of chlorinated benzenamines is influenced by the presence of electron-withdrawing or electron-donating groups, as well as the steric bulk of substituents. For instance, the presence of a nitro group and its position relative to the chlorine substituents affects the selectivity of nucleophilic substitution reactions . This information can be extrapolated to predict the reactivity of 2,6-Dichloro-N,N-diethylbenzenamine in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,6-Dichloro-N,N-diethylbenzenamine have been characterized using spectroscopic methods and computational studies . These analyses provide insights into the vibrational frequencies, thermal stability, and electronic structure, which are indicative of the compound's reactivity and stability. Theoretical studies, such as density functional theory (DFT), are particularly useful for predicting properties when experimental data is unavailable .

Scientific Research Applications

Chemical Reactions and Degradation

- 2,6-Dichloro-N,N-diethylbenzenamine is involved in chemical reactions leading to the degradation of certain compounds. For example, N,N-Dichloro-4-methylbenzenesulphonamide reacts with 2,2′-dihalodiethyl sulfide to yield various products, suggesting a potential role in decontamination processes (Dubey et al., 1993).

Synthesis and Catalytic Activity

- The compound plays a role in the synthesis of palladium(II) complexes. These complexes, involving Schiff base ligands where 2,6-Dichloro-N,N-diethylbenzenamine is a component, show significant catalytic activity, especially in reactions like the Heck reaction (Guo et al., 2012).

Antibacterial and Catalytic Properties

- Studies have shown that Schiff base ligands containing 2,6-Dichloro-N,N-diethylbenzenamine can enhance antibacterial activity. However, the presence of electron-withdrawing groups can reduce catalytic activity, indicating a balance between antibacterial and catalytic properties (Feng et al., 2014).

Environmental Impact and Pesticide Movement

- In environmental studies, compounds like 2,6-Dichloro-N,N-diethylbenzenamine have been observed in terms of their movement under different irrigation regimes in turfgrass. Such studies are crucial for understanding the environmental impact and behavior of chemical compounds in agricultural settings (Starrett et al., 1996).

Safety And Hazards

The safety and hazards information for 2,6-Dichloro-N,N-diethylbenzenamine is not directly available. However, a related compound, 2,6-Dichloro-N-phenylbenzenamine, has a safety data sheet available4. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure4.

Future Directions

The future directions for the study or use of 2,6-Dichloro-N,N-diethylbenzenamine are not directly available in the sources I found.

Please note that this analysis is based on the limited information available from the sources I found. For a more comprehensive analysis, it would be beneficial to consult scientific literature or databases dedicated to chemical information.

properties

IUPAC Name |

2,6-dichloro-N,N-diethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXGVBIEQKTKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-N,N-diethylbenzenamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)

![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)